molecular formula C7H9I B14630263 (4-Iodobuta-2,3-dien-2-yl)cyclopropane CAS No. 56209-51-9

(4-Iodobuta-2,3-dien-2-yl)cyclopropane

Cat. No.: B14630263
CAS No.: 56209-51-9
M. Wt: 220.05 g/mol
InChI Key: FVJYKPBRFVVWQW-UHFFFAOYSA-N
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Description

(4-Iodobuta-2,3-dien-2-yl)cyclopropane is a chemical compound characterized by the presence of a cyclopropane ring and an iodobuta-2,3-dien-2-yl group. Cyclopropane is a three-membered carbon ring known for its high reactivity due to ring strain. The iodobuta-2,3-dien-2-yl group introduces additional complexity and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodobuta-2,3-dien-2-yl)cyclopropane can be achieved through various methods. One common approach involves the use of cyclopropyl Grignard reagents in cross-coupling reactions with alkyl iodides . The reaction conditions typically involve the use of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Iodobuta-2,3-dien-2-yl)cyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and other substituted cyclopropane derivatives.

    Oxidation Reactions: Products include epoxides and other oxidized cyclopropane derivatives.

    Reduction Reactions: Products include various reduced cyclopropane derivatives.

Scientific Research Applications

(4-Iodobuta-2,3-dien-2-yl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodobuta-2,3-dien-2-yl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and iodobuta-2,3-dien-2-yl group. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The ring strain in the cyclopropane ring also contributes to its reactivity, making it a useful intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodobuta-2,3-dien-2-yl)cyclopropane is unique due to the presence of both a highly reactive cyclopropane ring and an iodobuta-2,3-dien-2-yl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

56209-51-9

Molecular Formula

C7H9I

Molecular Weight

220.05 g/mol

InChI

InChI=1S/C7H9I/c1-6(4-5-8)7-2-3-7/h5,7H,2-3H2,1H3

InChI Key

FVJYKPBRFVVWQW-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CI)C1CC1

Origin of Product

United States

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